Superior Vmax Restoration via Enzyme Kinetics
Piragliatin demonstrates a significantly higher β-value (β=1.74) compared to the partial glucokinase activator AZD1656 (β<1) [1]. The β-value quantifies the change in maximum enzyme velocity (Vmax) and is a key determinant of a compound's ability to restore glucokinase's glucose sensor function [1].
| Evidence Dimension | β-value (Vmax change) in nonessential-mixed type enzyme kinetics model |
|---|---|
| Target Compound Data | β = 1.74 |
| Comparator Or Baseline | AZD1656 (β < 1) |
| Quantified Difference | Piragliatin β-value is >0.74 units higher than AZD1656 |
| Conditions | In vitro enzyme kinetic assay using recombinant human glucokinase |
Why This Matters
A higher β-value is associated with more effective blood glucose control and sustained HbA1c reduction, making Piragliatin a more potent tool for studying full glucokinase activation.
- [1] Chen L, Shan Y, Jin X, Lv X. 1151-P: Dorzagliatin Differentiates from Early Generation of Glucokinase Activators: An Enzyme Kinetics Study. Diabetes. 2019 Jun; 68(Supplement_1). doi: 10.2337/db19-1151-P. View Source
